molecular formula C22H24N4O3 B2979443 2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034432-47-6

2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2979443
CAS No.: 2034432-47-6
M. Wt: 392.459
InChI Key: UBJBOLURSPLXFK-UHFFFAOYSA-N
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Description

2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a morpholine ring, a piperidine ring, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is often synthesized through a series of reactions starting from commercially available precursors. One common method involves the reduction of a pyridine derivative to form the piperidine ring.

  • Attachment of the Morpholinobenzoyl Group: : The morpholine ring is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with a benzoyl chloride to form the morpholinobenzoyl group.

  • Coupling with Isonicotinonitrile: : The final step involves the coupling of the morpholinobenzoyl-piperidine intermediate with isonicotinonitrile. This can be achieved through a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks the isonicotinonitrile ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or strong bases (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Chemical Biology: It can be employed as a probe to study cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The exact mechanism of action of 2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The morpholine and piperidine rings can enhance binding affinity and specificity, while the isonicotinonitrile moiety may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)benzonitrile: Similar structure but with a benzonitrile group instead of isonicotinonitrile.

    4-(4-Morpholinobenzoyl)piperidine: Lacks the isonicotinonitrile moiety, simpler structure.

    N-(4-Morpholinobenzoyl)piperidine-3-carboxamide: Contains a carboxamide group instead of nitrile.

Uniqueness

2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to the presence of the isonicotinonitrile group, which can confer distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific biological targets or undergo particular chemical reactions.

Properties

IUPAC Name

2-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c23-15-17-7-8-24-21(14-17)29-20-2-1-9-26(16-20)22(27)18-3-5-19(6-4-18)25-10-12-28-13-11-25/h3-8,14,20H,1-2,9-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBOLURSPLXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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